(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine
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Overview
Description
(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a phenyl group at the 3-position and a methanamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine typically involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions to form the imidazo[1,5-a]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, to form corresponding imines or amides.
Reduction: Reduction reactions can convert the imine or amide derivatives back to the methanamine group.
Substitution: The phenyl group and the imidazo[1,5-a]pyridine core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Regeneration of the methanamine group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The imidazo[1,5-a]pyridine core is known to interact with various biological targets, potentially inhibiting or activating specific pathways depending on the functional groups attached to the core structure .
Comparison with Similar Compounds
(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol: Similar structure with a hydroxyl group instead of a methanamine group.
3-Phenylimidazo[1,5-a]pyridine: Lacks the methanamine group, making it less versatile in certain chemical reactions.
Uniqueness: (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine stands out due to the presence of the methanamine group, which allows for further functionalization and derivatization, enhancing its utility in various applications.
Properties
IUPAC Name |
(3-phenylimidazo[1,5-a]pyridin-1-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-9H,10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIUZUQCZMISGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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